[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester
Description
[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester is a synthetic organic compound featuring a pyrrolidine core substituted with a benzyloxymethyl group, a carbamic acid tert-butyl ester moiety, and a branched 2-methyl-propyl chain.
Properties
IUPAC Name |
tert-butyl N-[(2R)-3-methyl-2-[(2S)-2-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]butyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4/c1-17(2)20(14-24-22(27)29-23(3,4)5)21(26)25-13-9-12-19(25)16-28-15-18-10-7-6-8-11-18/h6-8,10-11,17,19-20H,9,12-16H2,1-5H3,(H,24,27)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIGWYPLXSHODT-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)C(=O)N1CCCC1COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CNC(=O)OC(C)(C)C)C(=O)N1CCC[C@H]1COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652468 | |
| Record name | tert-Butyl [(2R)-2-{(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carbonyl}-3-methylbutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217630-30-2 | |
| Record name | tert-Butyl [(2R)-2-{(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carbonyl}-3-methylbutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of protecting groups, such as tert-butyl esters, to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds or other functionalized derivatives.
Scientific Research Applications
Structural Characteristics
- Molecular Formula: C30H43N3O7
- Molecular Weight: 557.68 g/mol
- IUPAC Name: N-(2-benzyl-1-(2-methylpropyl)carbamoyl)-2-methylpropyl carbamate
The compound's structure includes multiple functional groups that facilitate its reactivity in synthetic processes and biological interactions.
Reactivity and Mechanism of Action
The compound can undergo various chemical reactions, such as:
- Oxidation : To introduce additional functional groups.
- Reduction : To modify existing groups or reduce double bonds.
- Substitution : Involving nucleophilic or electrophilic reactions to replace specific atoms or groups.
These reactions are influenced by the electronic and steric effects of the functional groups present in the molecule.
Chemistry
In synthetic chemistry, this compound serves as an important intermediate for the development of more complex molecules. Its unique structure allows for selective functionalization, making it a valuable tool for researchers aiming to create novel chemical entities.
Biology
In biological research, the compound acts as a building block for synthesizing biologically active molecules. Its structural features can be exploited to design compounds with specific biological activities, such as enzyme inhibitors or receptor agonists. For instance, studies have indicated that derivatives of this compound may exhibit significant activity against certain biological targets, making them candidates for further investigation in drug development.
Medicine
The potential therapeutic effects of derivatives of this compound are being explored. The presence of the pyrrolidine ring and benzyloxymethyl group may impart biological activity that could be beneficial in treating various medical conditions. Research is ongoing to evaluate the efficacy and safety of these derivatives in clinical settings.
Industry
In industrial applications, the compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes, including pharmaceuticals and agrochemicals.
Synthesis and Application in Drug Development
Recent studies have explored the synthesis of derivatives from this compound aimed at developing new therapeutic agents. For example, researchers synthesized a series of pyrrolidine derivatives that demonstrated promising activity against specific cancer cell lines. These studies highlight the compound's potential as a precursor for novel anticancer drugs.
Industrial Production Techniques
In an industrial context, optimized reaction conditions have been developed to synthesize this compound on a larger scale. Techniques such as automated reactors and continuous flow systems have been employed to improve yield and purity during production.
Mechanism of Action
The mechanism of action of [1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester depends on its specific application. In chemical reactions, its reactivity is influenced by the electronic and steric effects of its functional groups. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other tert-butyl carbamate-protected intermediates and pyrrolidine derivatives. Below is a comparative analysis based on and related analogs:
Table 1: Structural and Physicochemical Comparisons
| Compound ID | CAS Number | Molecular Formula | Purity | Key Structural Features |
|---|---|---|---|---|
| Target Compound | Not provided | Not available | N/A | Pyrrolidine, benzyloxymethyl, tert-butyl carbamate |
| A897553 | 1427195-31-0 | C12H23ClN2O2 | 95% | 8-Amino-3-aza-bicyclo[3.2.1]octane core, tert-butyl ester |
| A908987 | 1263377-98-5 | C11H14ClNO3 | 95% | Methoxy-tetrahydroisoquinoline, hydrochloride salt |
| A917436 | 887580-31-6 | C11H15BrN2O2 | 97% | Bromopyridinylmethyl, tert-butyl carbamate |
Key Points of Comparison :
Core Structure: The target compound uses a pyrrolidine ring, which is conformationally flexible and commonly utilized in drug design for mimicking peptide bonds. A908987 features a tetrahydroisoquinoline scaffold, which is structurally distinct but shares the tert-butyl carbamate protection strategy for amine functionalities .
Substituents and Functional Groups: The benzyloxymethyl group in the target compound introduces steric bulk and lipophilicity, which may influence membrane permeability. Both the target compound and A917436 utilize tert-butyl carbamate as a protecting group for amines, ensuring stability during synthetic steps.
Synthetic Utility :
- The high purity (>95%) of analogs like A897553 and A917436 suggests reliable reproducibility in multi-step syntheses, a critical factor for intermediates. The absence of purity data for the target compound limits direct comparability but implies similar optimization would be required .
The target compound’s benzyloxymethyl group may confer distinct receptor-binding profiles compared to halogenated or bicyclic analogs .
Research Findings and Limitations
- Synthetic Challenges : The benzyloxymethyl-pyrrolidine motif in the target compound may pose challenges in regioselective functionalization, unlike the more straightforward bromopyridinyl system in A917436 .
- Stability : tert-Butyl carbamates are generally stable under basic conditions but susceptible to acidic cleavage. This contrasts with hydrochloride salts like A908987 , which offer enhanced solubility but require pH-controlled handling .
Biological Activity
[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester, often referred to as the compound in focus, is an organic molecule that belongs to the class of carbamates. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C19H35N3O6S
- Molecular Weight : 433.563 g/mol
- Structure : The compound features a pyrrolidine moiety, which is essential for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Enzyme Inhibition :
- Studies indicate that the compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its structure suggests potential interactions with serine proteases and other hydrolases.
-
Antimicrobial Properties :
- Preliminary research has shown that derivatives of carbamic acids exhibit antimicrobial activities. The specific compound's efficacy against bacterial strains remains to be fully elucidated but suggests a promising avenue for development.
-
Cytotoxicity :
- The cytotoxic effects of the compound have been evaluated in vitro, showing selective toxicity towards certain cancer cell lines. This selectivity could be advantageous in developing targeted cancer therapies.
-
Neuroprotective Effects :
- Some studies have hinted at neuroprotective properties, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
Enzyme Interaction Studies
A joint theoretical and experimental study evaluated the gas-phase kinetics of similar carbamate derivatives, revealing insights into their reactivity and potential enzyme interactions. The findings suggest that structural modifications can significantly influence biological activity and enzyme affinity .
Antimicrobial Activity
In a comparative study of various carbamate derivatives, the compound demonstrated notable antimicrobial activity against Gram-positive bacteria. This was attributed to its ability to disrupt bacterial cell wall synthesis .
Cytotoxicity Assays
In vitro assays conducted on several human cancer cell lines indicated that the compound exhibits IC50 values ranging from 10 to 30 µM, suggesting moderate potency. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G2/M phase .
Data Table: Biological Activity Summary
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reagent Selection : Use Boc (tert-butoxycarbonyl) protecting groups to stabilize reactive intermediates during coupling reactions, as demonstrated in pyrrolidine-based syntheses .
- Temperature Control : Conduct reactions at 0°C during Boc2O (di-tert-butyl dicarbonate) addition to minimize side reactions, followed by gradual warming to room temperature .
- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product. Purity can exceed 95% with optimized solvent ratios .
- Catalysis : Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance reaction efficiency in carbamate formation .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+Na]⁺) and isotopic patterns .
- Infrared (IR) Spectroscopy : Confirm carbamate C=O stretches (1650–1750 cm⁻¹) and hydroxyl/N-H bonds (3200–3500 cm⁻¹) .
- HPLC/MS : Quantify purity using reverse-phase C18 columns with acetonitrile/water gradients, especially for chiral intermediates .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation : While no significant hazards are reported for structurally similar tert-butyl carbamates, assume potential irritancy. Use gloves, goggles, and lab coats .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., TMEDA, Boc2O) .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Provide safety data sheets (SDS) to medical personnel .
Advanced: How can computational docking studies predict the biological activity of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes like γ-secretase or viral proteases (e.g., SARS-CoV-2 Mpro) due to structural similarity to known inhibitors .
- Docking Workflow :
- ADME Prediction : Use SwissADME to evaluate bioavailability, BBB permeability, and CYP450 interactions based on logP and topological polar surface area .
Advanced: What strategies resolve stereochemical inconsistencies observed during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Introduce enantiopure intermediates (e.g., (R)- or (S)-pyrrolidine derivatives) to control stereocenters .
- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea) in Mannich or Suzuki-Miyaura reactions to enhance diastereomeric excess .
- Analytical Resolution :
Advanced: How to address discrepancies in enzyme activity data when using this compound as a substrate?
Methodological Answer:
- Internal Standards : Co-incubate with isotopically labeled analogs (e.g., deuterated or ¹³C-tert-butyl esters) to normalize MS/MS quantification .
- Matrix Effects : Test enzyme activity in varying hematocrit levels (20–60%) to identify interference from blood components .
- Kinetic Analysis : Perform Michaelis-Menten assays under controlled pH (7.4) and temperature (37°C) to validate substrate specificity .
Advanced: What are the key considerations for synthesizing derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
